molecular formula C10H6ClFN2O4S2 B12604037 2-Thiophenesulfonamide, 5-chloro-N-(4-fluorophenyl)-4-nitro- CAS No. 646039-58-9

2-Thiophenesulfonamide, 5-chloro-N-(4-fluorophenyl)-4-nitro-

Cat. No.: B12604037
CAS No.: 646039-58-9
M. Wt: 336.8 g/mol
InChI Key: OXXQNQHHEDBZNX-UHFFFAOYSA-N
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Description

2-Thiophenesulfonamide, 5-chloro-N-(4-fluorophenyl)-4-nitro- is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a thiophene ring, a sulfonamide group, and substituents like chlorine, fluorine, and nitro groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Thiophenesulfonamide, 5-chloro-N-(4-fluorophenyl)-4-nitro- typically involves multiple steps, starting with the preparation of the thiophene ring, followed by the introduction of the sulfonamide group and the various substituents. Common reagents used in these reactions include chlorinating agents, fluorinating agents, and nitrating agents. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to remove impurities and obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Thiophenesulfonamide, 5-chloro-N-(4-fluorophenyl)-4-nitro- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The chlorine or fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and the use of solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amino derivatives.

Scientific Research Applications

2-Thiophenesulfonamide, 5-chloro-N-(4-fluorophenyl)-4-nitro- has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Thiophenesulfonamide, 5-chloro-N-(4-fluorophenyl)-4-nitro- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-N-(2-chlorophenyl)-2-thiophenesulfonamide
  • 5-chloro-N-(2-ethoxyphenyl)-2-thiophenesulfonamide
  • 5-chloro-N-(2-pyridinylmethyl)-2-thiophenesulfonamide

Uniqueness

2-Thiophenesulfonamide, 5-chloro-N-(4-fluorophenyl)-4-nitro- is unique due to its specific combination of substituents, which may confer distinct chemical and biological properties compared to similar compounds. The presence of the nitro group, in particular, may enhance its reactivity and potential biological activity.

Properties

CAS No.

646039-58-9

Molecular Formula

C10H6ClFN2O4S2

Molecular Weight

336.8 g/mol

IUPAC Name

5-chloro-N-(4-fluorophenyl)-4-nitrothiophene-2-sulfonamide

InChI

InChI=1S/C10H6ClFN2O4S2/c11-10-8(14(15)16)5-9(19-10)20(17,18)13-7-3-1-6(12)2-4-7/h1-5,13H

InChI Key

OXXQNQHHEDBZNX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NS(=O)(=O)C2=CC(=C(S2)Cl)[N+](=O)[O-])F

Origin of Product

United States

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